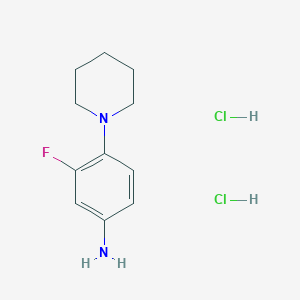
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethylbenzoyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. The presence of fluorine atoms in the benzoyl group imparts distinct chemical reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-difluoro-4-methylbenzoic acid from 2,6-difluoro-4-methylbenzaldehyde . This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrole to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of key signaling molecules and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-methylbenzoic acid
- 2,6-Difluoro-4-methylbenzoyl chloride
- 2,6-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a difluoromethylbenzoyl group and a pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
1201597-21-8 |
|---|---|
Molekularformel |
C13H9F2NO3 |
Molekulargewicht |
265.21 g/mol |
IUPAC-Name |
4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c1-6-2-8(14)11(9(15)3-6)12(17)7-4-10(13(18)19)16-5-7/h2-5,16H,1H3,(H,18,19) |
InChI-Schlüssel |
QMGWCQVMDZRXJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



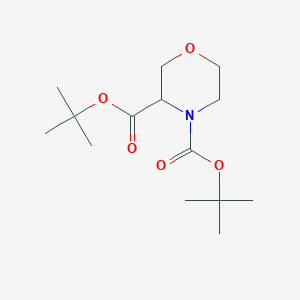
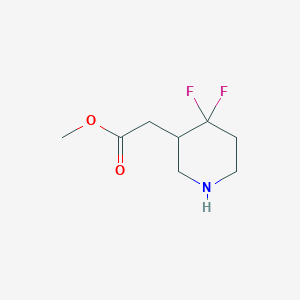

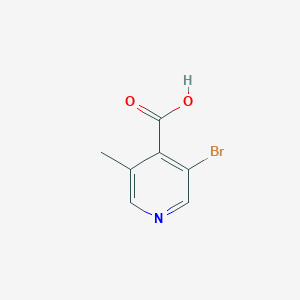

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)

![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)
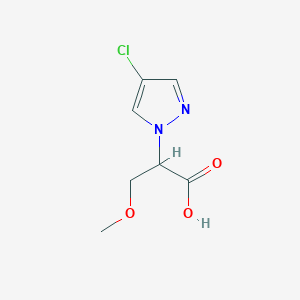

![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
